N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure includes:
- Acetamide backbone: Facilitates hydrogen bonding and interactions with biological targets.
- 3-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
- Pyrrole moiety: Contributes to planar aromaticity and electronic properties.
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-3-12(2)20-16(24)11-23-9-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)10-13/h4-10,12H,3,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPAFRFGMVPNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole ring and its subsequent functionalization. The butan-2-yl group is introduced through a nucleophilic substitution reaction, while the oxadiazole ring is formed via cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. Potential targets could include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Comparison with Thiazolidine Derivatives (iNOS Inhibitors)
highlights thiazolidine-2,4-dione derivatives with acetamide linkages and 3-chlorophenyl groups. These compounds inhibit inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages, a key target in inflammatory diseases:
Key Observations :
- The 3-chlorophenyl group is a shared pharmacophore, suggesting comparable target engagement. However, the absence of thiazolidine’s dione ring in the target compound might alter binding kinetics.
- If the target compound exhibits iNOS inhibition, its IC50 is likely to fall in the µM range, similar to thiazolidine derivatives, but significantly lower than aspirin’s mM-level activity .
Comparison with Patented Acetamide Derivatives
discloses patented compounds with acetamide backbones and diverse heterocycles (e.g., quinoline, piperidine, tetrahydrofuran):
Key Observations :
- The target compound lacks the quinoline scaffold seen in patented derivatives, which are often associated with kinase inhibition or anticancer activity. Its pyrrole-oxadiazole system may instead target inflammatory pathways.
Comparison with Pharmacopeial Acetamide Complexes
lists stereochemically complex acetamides with hydroxyhexane and tetrahydro-pyrimidinone moieties:
| Compound (Pharmacopeial Example) | Key Features | Reference |
|---|---|---|
| (R)-N-[(2S,4S,5S)-5-[...]hexan-2-yl]-...-butanamide | Multi-ring system, stereochemical diversity |
Key Observations :
- The target compound’s simpler structure may offer synthetic advantages over highly stereochemically complex pharmacopeial agents.
- Reduced stereochemical complexity could lower off-target interactions but may limit specificity for certain enzymes or receptors .
Critical Analysis of Structural Motifs and Pharmacological Potential
Electronic and Steric Considerations
- The pyrrole ring’s planar structure may facilitate intercalation or stacking with aromatic residues in enzyme active sites, a feature absent in ’s quinoline-based patents.
Pharmacokinetic Predictions
- Lipophilicity : The 3-chlorophenyl and butan-2-yl groups likely increase logP compared to polar substituents in ’s thiazolidines, suggesting improved membrane permeability.
Biological Activity
N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (CAS No. 1260952-28-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow for diverse biological activities, making it a subject of interest in various fields of research.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O2 |
| Molecular Weight | 358.82 g/mol |
| IUPAC Name | N-butan-2-yl-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
| InChI Key | InChI=1S/C18H19ClN4O2/c1-3-12(2)20-16(24)11-23-9-5-8-15(23)18-21-17(22-25-18)13-6-4-7-14(19)10-13/h4-10,12H,3,11H2,1-2H3,(H,20,24) |
The biological activity of N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural configuration allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds related to N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole and pyrrole have demonstrated moderate to high antibacterial activity against various strains of bacteria:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
Preliminary studies suggest potential anticancer properties of this compound. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria using agar diffusion methods .
- Anticancer Evaluation : Another investigation focused on the anticancer potential of similar compounds where N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4 oxadiazol -5 - yl]-1H-pyrrol - 1 - yl}acetamide was included in a library of tested compounds. The findings suggested that this compound could serve as a lead structure for further development in cancer therapeutics due to its selective cytotoxicity against tumor cells .
Q & A
Q. What are the optimal synthetic routes for preparing N-(butan-2-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
Oxadiazole formation : Cyclocondensation of 3-chlorophenyl amidoxime with a suitable carbonyl source (e.g., ethyl chloroacetate) under reflux conditions .
Pyrrole functionalization : Coupling the oxadiazole intermediate with a pyrrole derivative via nucleophilic substitution or Pd-catalyzed cross-coupling .
Acetamide linkage : Reacting the pyrrole-oxadiazole intermediate with butan-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., pyrrole NH at δ 10–12 ppm) and carbon backbone .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3-chlorophenyl) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett analysis : Correlate substituent σ values with reaction rates. The electron-withdrawing Cl group enhances electrophilicity at the oxadiazole C5 position, facilitating nucleophilic attack .
- DFT calculations : Compare HOMO-LUMO gaps of intermediates to predict regioselectivity in pyrrole functionalization .
Q. What computational approaches predict the compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR) using AutoDock Vina. Focus on oxadiazole-pyrrole interactions with catalytic residues .
- ADMET prediction : Use SwissADME to assess solubility (LogP ~3.5) and CYP450 inhibition risks .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response assays : Perform IC comparisons across cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .
- Mechanistic studies : Use flow cytometry to assess apoptosis vs. necrosis in conflicting datasets .
Methodological Recommendations
Q. How to address poor aqueous solubility in biological assays?
- Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or formulate as nanoparticles via solvent evaporation .
Q. What analytical techniques resolve degradation products under stress conditions?
- HPLC-MS/MS : Track hydrolytic cleavage of the acetamide bond at pH 7.4 and 40°C .
Q. How to design a structure-activity relationship (SAR) study?
- Synthesize analogues with systematic substituent variations (e.g., halogens, alkyl groups) and test against target enzymes using fluorescence polarization assays .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
